N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyloxolan ring, a phenyl group, and a tetrazole moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)16-14(9-10-25-16)11-19-15(24)12-23-21-17(20-22-23)13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3,(H,19,24)/t14-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGOAVJOQRQNMQ-ZBFHGGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCO1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide typically involves multiple steps:
Formation of the tert-butyloxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxolane ring.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the tetrazole moiety: The tetrazole ring is often synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling reactions: The final step involves coupling the tert-butyloxolan, phenyl, and tetrazole components using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyloxolan ring, leading to the formation of oxirane or other oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxirane derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the tetrazole ring, in particular, is known to enhance the bioavailability and metabolic stability of drug candidates. Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced materials and polymers. Its unique structural features may impart desirable properties to these materials, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-methyltetrazol-2-yl)acetamide
- N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-ethyltetrazol-2-yl)acetamide
- N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-propyltetrazol-2-yl)acetamide
Uniqueness
What sets N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide apart from its analogs is the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a drug candidate.
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